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molecular formula C11H8N2O4 B8514774 5-Nitro-2-(pyrrol-1-yl)benzoic acid

5-Nitro-2-(pyrrol-1-yl)benzoic acid

Cat. No. B8514774
M. Wt: 232.19 g/mol
InChI Key: LLBNURHUYGGQJR-UHFFFAOYSA-N
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Patent
US06414005B1

Procedure details

To a solution in anhydrous tetrahydrofuran (10 ml) of the compound (392 mg) obtained in Example 1a, a borane-tetrahydrofuran complex (1.0 M, 2.2 ml) was added dropwise under a nitrogen atmosphere. After heating the reaction mixture under reflux for 3 hours, water was added and the mixture was concentrated at reduced pressure. Brine was added to the resulting residue and the mixture was extracted with ethyl acetate. The organic layer was dried with anhydrous sodium sulfate and concentrated at reduced pressure. The resulting residue was purified by silica gel column chromatography (eluent; ethyl acetate:dichloromethane=1:19) to give the titled compound (yield, 70%).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
392 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
70%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([N:13]2[CH:17]=[CH:16][CH:15]=[CH:14]2)=[C:8]([CH:12]=1)[C:9](O)=[O:10])([O-:3])=[O:2].O>O1CCCC1>[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([N:13]2[CH:14]=[CH:15][CH:16]=[CH:17]2)=[C:8]([CH:12]=1)[CH2:9][OH:10])([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Two
Name
Quantity
392 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC(=C(C(=O)O)C1)N1C=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After heating the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated at reduced pressure
ADDITION
Type
ADDITION
Details
Brine was added to the resulting residue
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography (eluent; ethyl acetate:dichloromethane=1:19)

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=CC(=C(CO)C1)N1C=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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